molecular formula C10H10ClNO3 B2926625 ethyl N-carbonochloridoyl-N-phenylcarbamate CAS No. 53244-25-0

ethyl N-carbonochloridoyl-N-phenylcarbamate

Cat. No.: B2926625
CAS No.: 53244-25-0
M. Wt: 227.64
InChI Key: MYNTXLIXPJMZQK-UHFFFAOYSA-N
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Description

Ethyl N-carbonochloridoyl-N-phenylcarbamate is a chemical compound known for its unique structure and properties. It is a member of the carbamate family, which are esters of carbamic acid. This compound is used in various scientific research applications due to its reactivity and potential for forming derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-carbonochloridoyl-N-phenylcarbamate can be synthesized through a reaction involving ethyl chloroformate and N-phenylcarbamate. The reaction typically occurs under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-carbonochloridoyl-N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted carbamates, which have various applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl N-carbonochloridoyl-N-phenylcarbamate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl N-carbonochloridoyl-N-phenylcarbamate involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the carbonochloridoyl group, which is highly electrophilic. The compound can inhibit enzymes by reacting with active site residues, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-phenylcarbamate
  • Methyl N-phenylcarbamate
  • Propynyl N-phenylcarbamate
  • Cyclopentyl N-phenylcarbamate

Uniqueness

Ethyl N-carbonochloridoyl-N-phenylcarbamate is unique due to its carbonochloridoyl group, which imparts distinct reactivity compared to other carbamates. This makes it particularly useful in synthetic chemistry for introducing carbamate functionality into molecules .

Properties

IUPAC Name

ethyl N-carbonochloridoyl-N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-2-15-10(14)12(9(11)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNTXLIXPJMZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C1=CC=CC=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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